molecular formula C5H10F3NO B2387029 3-(2,2,2-Trifluoroethoxy)propan-1-amine CAS No. 610259-61-5

3-(2,2,2-Trifluoroethoxy)propan-1-amine

Cat. No.: B2387029
CAS No.: 610259-61-5
M. Wt: 157.136
InChI Key: OPJGZAWRXBEOMB-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoroethoxy)propan-1-amine is a chemical compound with the molecular formula C5H10F3NO It is characterized by the presence of a trifluoroethoxy group attached to a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2,2-Trifluoroethoxy)propan-1-amine typically involves the reaction of 3-chloropropan-1-amine with 2,2,2-trifluoroethanol in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the trifluoroethoxy group. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Anhydrous tetrahydrofuran (THF)

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,2,2-Trifluoroethoxy)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitro compound.

    Reduction: The trifluoroethoxy group can be reduced under specific conditions.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of 3-(2,2,2-trifluoroethoxy)propan-1-nitro.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of N-substituted 3-(2,2,2-trifluoroethoxy)propan-1-amines.

Scientific Research Applications

3-(2,2,2-Trifluoroethoxy)propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoroethoxy)propan-1-amine involves its interaction with specific molecular targets. The trifluoroethoxy group imparts unique electronic properties, which can influence the compound’s reactivity and binding affinity. The amine group can form hydrogen bonds and participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,2,2-Trifluoroethoxy)propionitrile
  • 3-(2,2,2-Trifluoroethoxy)propan-1-ol
  • 3-(2,2,2-Trifluoroethoxy)propanoic acid

Uniqueness

3-(2,2,2-Trifluoroethoxy)propan-1-amine is unique due to the presence of both the trifluoroethoxy group and the amine group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(2,2,2-trifluoroethoxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F3NO/c6-5(7,8)4-10-3-1-2-9/h1-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJGZAWRXBEOMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)COCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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